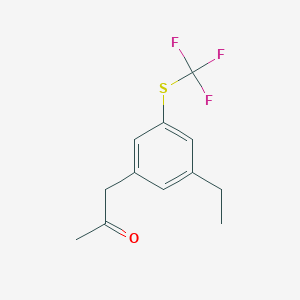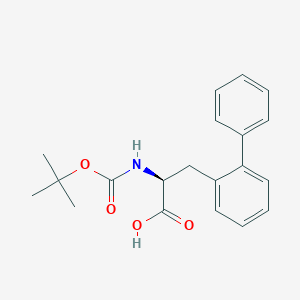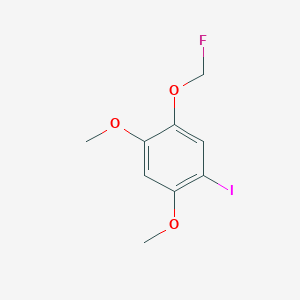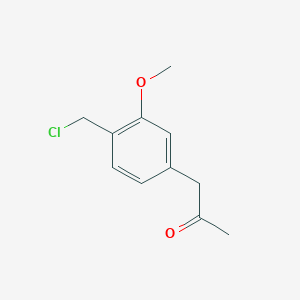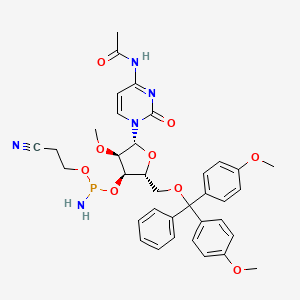
(2R,3R,4R,5R)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-METHYL-N4-ACETYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE is a modified nucleoside used in the synthesis of oligonucleotides. It is characterized by the presence of a 2’-O-methyl group, an N4-acetyl group, and a 5’-O-(4,4’-dimethoxytrityl) (DMT) group. This compound is particularly valuable in the field of molecular biology and biochemistry due to its enhanced stability and resistance to nuclease degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-METHYL-N4-ACETYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE involves several key steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of cytidine is protected using 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Methylation of the 2’-Hydroxyl Group: The 2’-hydroxyl group is methylated using methyl iodide (MeI) in the presence of a base like sodium hydride (NaH).
Acetylation of the N4-Amino Group: The N4-amino group is acetylated using acetic anhydride (Ac2O) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98.0%.
Storage: The final product is stored at -20°C to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
2’-O-METHYL-N4-ACETYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to a phosphate group using iodine in the presence of water.
Deprotection: The DMT group can be removed using acidic conditions, such as trichloroacetic acid (TCA) in dichloromethane (DCM).
Substitution: The 2’-O-methyl group provides resistance to nucleophilic attack, enhancing the stability of the oligonucleotide.
Common Reagents and Conditions
Oxidation: Iodine (I2) in water.
Deprotection: Trichloroacetic acid (TCA) in dichloromethane (DCM).
Substitution: Methyl iodide (MeI) in the presence of sodium hydride (NaH).
Major Products
Oxidation: Formation of a phosphate group.
Deprotection: Removal of the DMT group, yielding a free hydroxyl group.
Substitution: Enhanced stability of the oligonucleotide due to the 2’-O-methyl group.
Aplicaciones Científicas De Investigación
2’-O-METHYL-N4-ACETYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE is widely used in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various applications, including antisense oligonucleotides and siRNA.
Biology: Employed in the study of gene expression and regulation by creating stable and nuclease-resistant oligonucleotides.
Medicine: Utilized in the development of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: Applied in the production of diagnostic probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques
Mecanismo De Acción
The mechanism of action of 2’-O-METHYL-N4-ACETYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE involves:
Hybridization: The modified oligonucleotide hybridizes with complementary DNA or RNA sequences.
Stability: The 2’-O-methyl group provides resistance to enzymatic degradation, enhancing the stability of the oligonucleotide.
Target Binding: The N4-acetyl group and other modifications improve binding affinity and specificity to target sequences.
Comparación Con Compuestos Similares
Similar Compounds
- 5’-O-DMT-N4-Acetyl-5-Methyl-2’-O-(2-methoxyethyl)cytidine 3’-CE phosphoramidite
- 5’-O-DMT-N4-Benzoyl-5-Methyl-2’-O-(2-methoxyethyl)cytidine 3’-CE phosphoramidite
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-O-methylcytidine-3’-(2-cyanoethyl diisopropylphosphoramidite)
Uniqueness
2’-O-METHYL-N4-ACETYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE is unique due to its combination of modifications, which provide enhanced stability, resistance to nuclease degradation, and improved hybridization properties. These features make it particularly valuable in the synthesis of therapeutic and diagnostic oligonucleotides .
Propiedades
Fórmula molecular |
C36H40N5O9P |
|---|---|
Peso molecular |
717.7 g/mol |
Nombre IUPAC |
N-[1-[(2R,3R,4R,5R)-4-[amino(2-cyanoethoxy)phosphanyl]oxy-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C36H40N5O9P/c1-24(42)39-31-19-21-41(35(43)40-31)34-33(46-4)32(50-51(38)48-22-8-20-37)30(49-34)23-47-36(25-9-6-5-7-10-25,26-11-15-28(44-2)16-12-26)27-13-17-29(45-3)18-14-27/h5-7,9-19,21,30,32-34H,8,22-23,38H2,1-4H3,(H,39,40,42,43)/t30-,32-,33-,34-,51?/m1/s1 |
Clave InChI |
CDQDQKISXIQRHU-UAXKUMNJSA-N |
SMILES isomérico |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N)OCCC#N)OC |
SMILES canónico |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N)OCCC#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


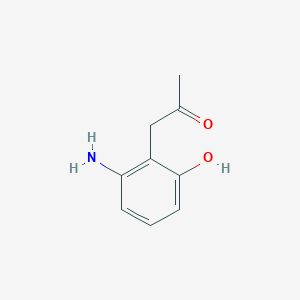
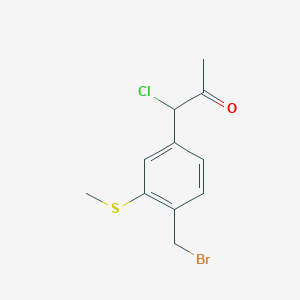

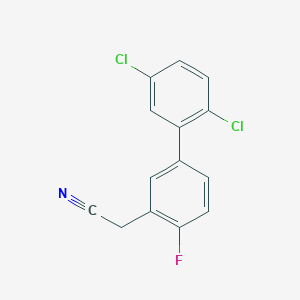
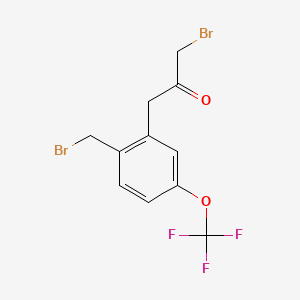
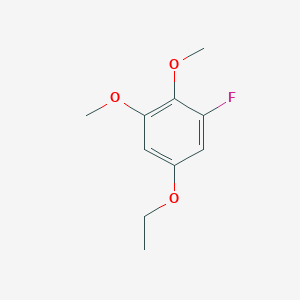
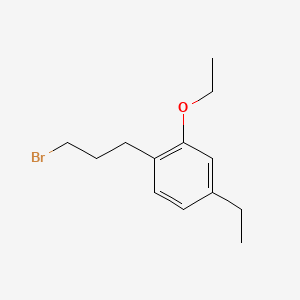
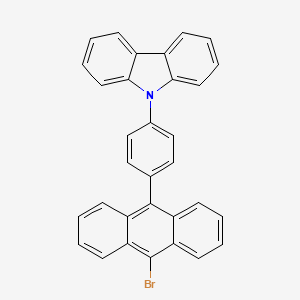
![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
